Cyclohexyl 7-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Cyclohexyl 7-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound characterized by a hexahydroquinoline core substituted with a 4-chlorophenyl group at position 7, a 3,4-dimethoxyphenyl group at position 4, and a cyclohexyl ester at position 2. Its molecular formula is C₃₂H₃₄ClNO₅ (inferred from analogues in ), with a molecular weight of approximately 556.08 g/mol.
Properties
IUPAC Name |
cyclohexyl 7-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34ClNO5/c1-18-28(31(35)38-23-7-5-4-6-8-23)29(20-11-14-26(36-2)27(17-20)37-3)30-24(33-18)15-21(16-25(30)34)19-9-12-22(32)13-10-19/h9-14,17,21,23,29,33H,4-8,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVLEFFZKFVDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC)C(=O)OC5CCCCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Cyclohexyl 7-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate.
Introduction of the cyclohexyl group: This step may involve the use of cyclohexyl bromide in the presence of a base to form the desired cyclohexyl derivative.
Attachment of the chlorophenyl and dimethoxyphenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions using appropriate halogenated precursors and nucleophiles.
Final esterification: The carboxylate group can be introduced through esterification reactions using suitable carboxylic acids and alcohols under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Cyclohexyl 7-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Cyclohexyl 7-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Cyclohexyl 7-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The target compound belongs to a family of hexahydroquinoline derivatives with diverse substituents on the aromatic rings and ester groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Group Comparison
Key Observations:
Substituent Effects: Chlorophenyl vs. Hydroxy-Methoxy vs. Dimethoxy: The hydroxyl group in ’s compound may confer antioxidant properties via radical scavenging, absent in the target compound . Bromo Substituents: Bromine in ’s analogue increases molecular weight and may enhance cytotoxic activity .
Ester Group Impact :
Pharmacological Activity Trends
- Antimicrobial Activity : Nitro and halogen (Cl, Br) substituents correlate with enhanced antimicrobial effects (). The target compound’s 4-chlorophenyl group aligns with this trend .
- Antioxidant Potential: Methoxy and hydroxyl groups () are linked to antioxidant activity, but the target compound’s lack of hydroxyl groups may limit this property .
- Calcium Modulation : Trimethyl and methoxy groups () are associated with calcium channel effects, suggesting the target compound may share this activity .
Biological Activity
Cyclohexyl 7-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of hexahydroquinoline derivatives. This class of compounds has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Chemical Formula : C23H26ClN2O4
- Molecular Weight : 426.92 g/mol
- Key Functional Groups :
- Hexahydroquinoline core
- Chlorophenyl and dimethoxyphenyl substituents
Biological Activity Overview
Research indicates that derivatives of hexahydroquinoline exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds similar to cyclohexyl 7-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline have been shown to inhibit cancer cell proliferation. For instance, studies have demonstrated that related quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
-
Antibacterial Properties :
- The antibacterial efficacy of quinoline-based compounds has been documented against several bacterial strains. In particular, compounds with similar structures have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting their potential as antibacterial agents .
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Quinoline derivatives | Inhibition of cell proliferation in cancer lines |
| Antibacterial | Cyclohexyl derivatives | Moderate to strong activity against specific bacteria |
| Enzyme Inhibition | Hexahydroquinolines | Inhibition of acetylcholinesterase and urease |
Case Study: Anticancer Activity
A study focusing on quinoline derivatives reported that specific modifications to the hexahydroquinoline structure could enhance anticancer potency. For example, a derivative with a similar scaffold exhibited an IC50 value of 1.03 µM against melanoma cells . Docking studies revealed that these compounds bind effectively to the active sites of target proteins involved in cancer progression.
Case Study: Antibacterial Efficacy
In another research effort evaluating antibacterial properties, several hexahydroquinoline analogs were tested against gram-positive and gram-negative bacteria. The results indicated that modifications in the substituents significantly influenced antibacterial activity. Compounds with electron-withdrawing groups showed increased efficacy against Bacillus subtilis .
Q & A
Q. What synthetic methodologies are optimal for preparing Cyclohexyl 7-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : React 4-chlorobenzaldehyde with a substituted amine (e.g., methylamine) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form an imine intermediate .
Cyclization : Treat the imine with a cyclohexanone derivative (e.g., dimethoxy-substituted cyclohexanone) under reflux in ethanol or acetonitrile to form the hexahydroquinoline core .
Esterification : Introduce the cyclohexyl ester group via nucleophilic acyl substitution using cyclohexanol and a coupling agent (e.g., DCC/DMAP) .
Optimization involves adjusting solvent polarity, catalyst loading, and reaction time. For example, using polar aprotic solvents (e.g., DMF) can enhance cyclization yields by stabilizing charged intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Assign signals for the 4-chlorophenyl (δ 7.2–7.4 ppm), dimethoxyphenyl (δ 6.7–6.9 ppm), and methyl groups (δ 2.1–2.3 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns .
- ¹³C NMR : Identify carbonyl (δ ~170 ppm) and quaternary carbons (δ 40–60 ppm) .
- X-ray Crystallography :
Use SHELXL or OLEX2 for refinement. Key parameters include bond lengths (C=O: ~1.21 Å) and dihedral angles (e.g., 85–95° between the quinoline core and aryl substituents) to validate stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of hexahydroquinoline derivatives?
- Methodological Answer :
- Comparative SAR Analysis :
| Substituent Position | Functional Group | Reported Activity | Key Reference |
|---|---|---|---|
| 7-(4-chlorophenyl) | Chlorine | Enhanced enzyme inhibition (IC₅₀: 12 µM) | |
| 4-(3,4-dimethoxyphenyl) | Methoxy | Improved solubility (LogP: 2.8 vs. 3.5 for non-methoxy analogs) | |
| 2-Methyl | Methyl | Increased steric hindrance (reduced binding to hydrophobic pockets) |
- Data Reconciliation : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases). For example, dimethoxy groups may form hydrogen bonds with catalytic lysine residues, while chloro groups enhance hydrophobic interactions .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets, and how can these be validated experimentally?
- Methodological Answer :
Q. Molecular Dynamics (MD) Simulations :
- Parameterize the compound using GAFF/AMBER force fields. Simulate binding to ATP-binding cassettes (e.g., P-glycoprotein) over 100 ns trajectories to assess stability (RMSD < 2.0 Å) .
Free Energy Perturbation (FEP) :
Calculate ΔΔG for substituent modifications (e.g., replacing chloro with fluoro) to predict affinity changes .
Validation :
Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (e.g., Kd = 8.3 µM) .
Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability under varying pH conditions?
- Methodological Answer :
- pH-Dependent Crystallization : Grow crystals in buffers ranging from pH 5.0 to 8.0. Use SHELXL to refine structures and analyze puckering parameters (Cremer-Pople coordinates) for the hexahydroquinoline ring .
- Hydrogen Bonding Analysis : Identify key interactions (e.g., O–H···N between the carbonyl and adjacent NH groups) that stabilize the chair conformation at physiological pH .
Data Contradiction Analysis
Q. Conflicting reports note variability in the compound’s solubility. What experimental approaches can clarify these discrepancies?
- Methodological Answer :
- Solubility Profiling :
Shake-Flask Method : Measure solubility in PBS (pH 7.4) and DMSO. Use HPLC to quantify concentrations (e.g., 45 µg/mL in PBS vs. 12 mg/mL in DMSO) .
Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) to correlate with solvent polarity .
- Mitigation Strategy : Introduce PEGylation or co-crystallization with cyclodextrins to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
